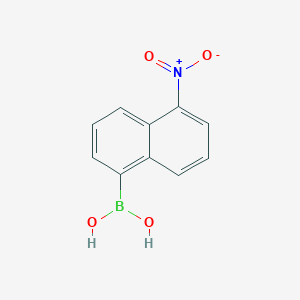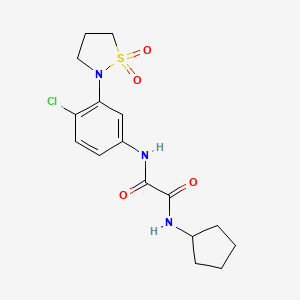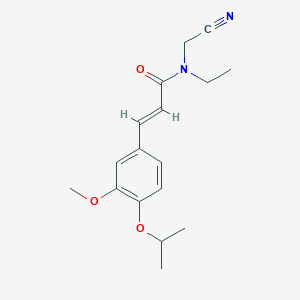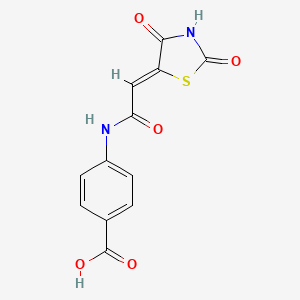
5-Nitronaphthalene-1-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitronaphthalene-1-boronic acid is a type of boronic acid . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid .
Synthesis Analysis
The synthesis of boronic acids often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A recent study has shown that boronic acids can be synthesized on a nanomole scale with high success rates using acoustic dispensing technology .Molecular Structure Analysis
The molecular formula of this compound is C10H8BNO4 . Boronic acids are known to have unique properties as mild organic Lewis acids . Their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron .Physical and Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides . They are often preferred as synthetic intermediates . The physical and chemical properties of boronic acids can be analyzed using techniques such as ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry .Applications De Recherche Scientifique
Synthesis Methodologies 1-Nitronaphthalene serves as an essential intermediate in synthesizing various chemicals like medicines, dyes, and rubber antioxidants. A noteworthy synthesis method involves using nitric acid as a nitrating agent, yielding 1-nitronaphthalene efficiently under mild conditions (Li Gong-an et al., 2009).
Battery Applications In the realm of energy storage, 1-nitronaphthalene has been explored as a cathode material for magnesium reserve batteries. This compound, combined with acetylene black to enhance conductivity, shows promising results in battery performance, offering better reduction efficiency when used as a cathode active material (R. Thirunakaran et al., 1996).
Chemical Properties and Reactions 1-Nitronaphthalene is not just a chemical entity but a versatile player exhibiting phenomena like hydrogen bonding, conjugation, acid-base equilibrium, dissociation, and solvatochromism. Its ability to function as a solvatochromic probe distinguishes acidic solvents, showcasing its potential applications in various fields (V. Ozeryanskii & A. F. Pozharskii, 2013).
Environmental Chemistry and Photochemistry 1-Nitronaphthalene's role extends into environmental chemistry, where its photosensitized reactions in the presence of oxygen and halides can lead to the formation of radical species, offering insights into its behavior and potential impacts in atmospheric waters (M. Brigante et al., 2010).
Sensing and Detection In the field of sensing, naphthalene-based fluorescent boronic acid isomers, closely related to 5-Nitronaphthalene-1-boronic acid, have been synthesized for the ratiometric and off-on sensing of saccharides at physiological pH. These compounds demonstrate significant differences in fluorescent properties, emphasizing their potential as sensors in diverse applications (Xingming Gao et al., 2005).
Mécanisme D'action
Target of Action
The primary target of 5-Nitronaphthalene-1-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It is known that the compound is used in the sm coupling reaction, which suggests that it may be readily prepared and is relatively stable . The impact of the compound’s ADME properties on its bioavailability is currently unknown.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling reaction . These conditions are exceptionally mild and functional group tolerant, which contributes to the success of the reaction . The stability of the compound also plays a role in its efficacy .
Safety and Hazards
Orientations Futures
Boronic acids are increasingly being utilized in diverse areas of research . Their unique properties have led to their utility in various sensing applications and their key interaction with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The development of high-throughput synthesis methods, such as acoustic dispensing-enabled chemistry, could pave the way for the creation of unprecedented boronic acid libraries .
Analyse Biochimique
Biochemical Properties
5-Nitronaphthalene-1-boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme mechanisms and protein interactions. For instance, this compound can interact with serine proteases by forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity . Additionally, it can bind to carbohydrate-binding proteins, such as lectins, through interactions with sugar moieties, influencing their biological functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it has been shown to inhibit tyrosine kinases, leading to altered phosphorylation states of downstream signaling proteins . Furthermore, this compound can affect gene expression by interacting with transcription factors or chromatin-modifying enzymes, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by forming covalent bonds with active site residues. This interaction can lead to the stabilization of enzyme-inhibitor complexes, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by binding to DNA or RNA, affecting the transcription and translation processes . These molecular interactions highlight the compound’s versatility in influencing biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors in its application. Over time, this compound can undergo hydrolysis, leading to the formation of boric acid and other degradation products . These changes can affect its efficacy in biochemical assays and long-term studies. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to altered metabolite levels . Additionally, this compound can interact with cofactors such as NAD+ and FAD, affecting their availability and function in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by boron-specific transporters, such as NIP5;1, which facilitate its uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . The localization of this compound can also be modulated by phosphorylation and other modifications, affecting its activity and function within the cell .
Propriétés
IUPAC Name |
(5-nitronaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BNO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOYOYRRCNVZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2613689.png)
![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613690.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2613692.png)
![(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613693.png)

![(Z)-3-allyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2613695.png)
![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)
![Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate](/img/structure/B2613702.png)
